5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Description
5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a methylphenoxymethyl substituent at the 5-position and an amine group at the 2-position of the heterocyclic ring. This compound belongs to a class of nitrogen-sulfur heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 1,3,4-thiadiazole core is planar, as confirmed by X-ray crystallography in related derivatives, which facilitates interactions with biological targets .
Properties
IUPAC Name |
5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-2-4-8(5-3-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPPJXVAHAECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353674 | |
| Record name | 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84138-77-2 | |
| Record name | 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of WAY-217389 involves several steps, each requiring precise conditions and reagents. The synthetic route typically includes:
Starting Materials: The synthesis begins with specific organic compounds that serve as the building blocks.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions, including solvents like dichloromethane and methanol.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
WAY-217389 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: WAY-217389 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: These reactions often require specific reagents like acids, bases, and solvents, and are conducted under controlled temperatures and pressures.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used, leading to various derivatives of WAY-217389.
Scientific Research Applications
WAY-217389 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of WAY-217389 involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain proteins or enzymes, altering their activity.
Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and physicochemical properties of 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine can be contextualized by comparing it to structurally related thiadiazole derivatives. Key analogues include:
Key Structural Determinants of Activity
Halogenation : Chloro or bromo substituents (e.g., in anticonvulsant and acetylcholinesterase inhibitors) improve lipophilicity and van der Waals interactions with hydrophobic enzyme pockets .
Planarity : The planar thiadiazole ring enables π-π stacking with aromatic residues in proteins, as seen in X-ray structures of chlorobenzylidene derivatives .
Hybrid Scaffolds : Quinazoline-thiadiazole hybrids (e.g., Srinivas et al.’s compounds) exhibit dual GSK-3β inhibition and hypoglycemic activity, highlighting the advantage of combining heterocyclic systems .
Pharmacological and Physicochemical Contrasts
- Anticancer Activity: The target compound’s methylphenoxy group may confer moderate cytotoxicity, whereas Schiff base derivatives (e.g., ) show enhanced activity due to imine linkages facilitating DNA intercalation.
- Enzyme Inhibition: Bromobenzyl derivatives (IC50 ~50 μM) are less potent than quinazoline hybrids (nanomolar range in GSK-3β inhibition) , suggesting that larger substituents or fused rings improve binding.
- Solubility: Fluorophenoxy and methoxyphenyl analogues (e.g., ) likely exhibit higher aqueous solubility than the methylphenoxy derivative due to polar functional groups.
Biological Activity
5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the class of thiadiazoles. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N4OS. The structure features a thiadiazole ring linked to a phenoxy group with a methyl substituent. The unique structural characteristics contribute to its biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains and fungi:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 16 | 64 |
| Candida albicans | 20 | 24 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
The compound also demonstrates antifungal properties against various strains. In particular, it has shown effectiveness against A. niger and C. albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents such as fluconazole .
Anticancer Potential
Recent studies have explored the anticancer properties of thiadiazole derivatives, including this compound. It has been evaluated against cancer cell lines such as LoVo and MCF-7:
| Cell Line | IC50 (µM) |
|---|---|
| LoVo | 23.29 |
| MCF-7 | 2.44 |
The compound exhibited promising anti-proliferative effects, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits key metabolic enzymes such as acetylcholinesterase and carbonic anhydrases I and II. This inhibition can modulate neurotransmitter levels and fluid balance in the eye, suggesting therapeutic applications in conditions like glaucoma and Alzheimer's disease .
- Molecular Docking Studies : Computational studies have revealed favorable binding affinities between the compound and various target enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological profiles .
Synthesis
The synthesis of this compound typically involves several key reactions including nucleophilic substitution and cyclization processes. The general synthetic route can be summarized as follows:
- Starting Materials : Phenolic compounds and thiadiazole precursors.
- Reagents : Use of appropriate catalysts and solvents.
- Yield : High purity compounds suitable for biological evaluation can be obtained through optimized reaction conditions.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazole showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : A recent investigation into various thiadiazole derivatives found that certain substitutions enhanced their anticancer properties significantly compared to standard treatments .
Q & A
Q. Advanced
- In vitro assays : Use microbroth dilution (CLSI M38/M44 guidelines) to determine MIC values against Candida albicans and Aspergillus fumigatus. Include positive controls (e.g., fluconazole) and solvent controls (DMSO <1% v/v) .
- Structure-activity relationship (SAR) : Synthesize derivatives with substituents on the phenoxy ring (e.g., Cl, NO₂) to correlate electronic effects with activity. For example, nitro groups enhance antifungal potency by 4-fold .
- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK-293) using MTT assays to ensure selectivity indices >10 .
What challenges arise in optimizing reaction yields, and how are they addressed?
Q. Advanced
- Low cyclization efficiency : Catalytic additives like pyridine (5 mol%) improve POCl₃-mediated cyclization by scavenging HCl .
- Byproduct formation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7). Purify via column chromatography (Rf ~0.4) .
- Solvent selection : Ethanol/water recrystallization minimizes impurities but may reduce yield (60–70%). Switch to acetone/water for higher recovery (85%) at the cost of purity .
How do intermolecular interactions influence crystallization and stability?
Q. Advanced
- Hydrogen bonding : N–H⋯N interactions (2.78–2.85 Å) form centrosymmetric dimers, stabilizing the crystal lattice .
- π-π stacking : Parallel-displaced interactions between thiadiazole and phenoxy rings (3.4–3.6 Å spacing) enhance thermal stability (decomposition >250°C) .
- Hygroscopicity : Amine protons interact with ambient moisture, requiring storage in desiccators (silica gel) under N₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
